molecular formula C10H24Pb B14146367 Diethyl(dipropyl)plumbane CAS No. 3440-77-5

Diethyl(dipropyl)plumbane

Cat. No.: B14146367
CAS No.: 3440-77-5
M. Wt: 351 g/mol
InChI Key: BBCKAZXYKNZQGS-UHFFFAOYSA-N
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Description

Diethyl(dipropyl)plumbane is an organolead compound with the molecular formula Pb(C₂H₅)₂(C₃H₇)₂, where a central lead(IV) atom is bonded to two ethyl (C₂H₅) and two propyl (C₃H₇) groups.

Properties

CAS No.

3440-77-5

Molecular Formula

C10H24Pb

Molecular Weight

351 g/mol

IUPAC Name

diethyl(dipropyl)plumbane

InChI

InChI=1S/2C3H7.2C2H5.Pb/c2*1-3-2;2*1-2;/h2*1,3H2,2H3;2*1H2,2H3;

InChI Key

BBCKAZXYKNZQGS-UHFFFAOYSA-N

Canonical SMILES

CCC[Pb](CC)(CC)CCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl(dipropyl)plumbane typically involves the reaction of lead(IV) chloride with diethyl and dipropyl Grignard reagents. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at low temperatures to control the reaction rate. The general reaction can be represented as follows:

PbCl4+2C2H5MgBr+2C3H7MgBrPb(C2H5)2(C3H7)2+4MgBrClPbCl_4 + 2C_2H_5MgBr + 2C_3H_7MgBr \rightarrow Pb(C_2H_5)_2(C_3H_7)_2 + 4MgBrCl PbCl4​+2C2​H5​MgBr+2C3​H7​MgBr→Pb(C2​H5​)2​(C3​H7​)2​+4MgBrCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Diethyl(dipropyl)plumbane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form lead(IV) oxide and corresponding alkyl radicals.

    Reduction: Reduction reactions can convert this compound to lead(II) compounds.

    Substitution: The alkyl groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like halides and amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Lead(IV) oxide and alkyl radicals.

    Reduction: Lead(II) compounds and corresponding alkyl groups.

    Substitution: New organolead compounds with different functional groups.

Scientific Research Applications

Diethyl(dipropyl)plumbane has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of other organolead compounds and as a reagent in organic synthesis.

    Biology: Studies have explored its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to investigate its potential use in medical imaging and as a therapeutic agent.

    Industry: It is used in the production of lead-based materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of diethyl(dipropyl)plumbane involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with sulfur-containing amino acids in proteins, leading to changes in protein structure and function. Additionally, its ability to undergo redox reactions allows it to participate in various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Organolead Compounds

Structural and Functional Group Variations

The table below compares Diethyl(dipropyl)plumbane with structurally analogous compounds, emphasizing substituent effects:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties
This compound Pb(C₂H₅)₂(C₃H₇)₂ 2 ethyl, 2 propyl ~351 High volatility, low thermal stability
Diethyl(diphenyl)plumbane Pb(C₂H₅)₂(C₆H₅)₂ 2 ethyl, 2 phenyl ~419 Increased stability due to aryl groups
Dichloro(dimethyl)plumbane Pb(CH₃)₂Cl₂ 2 methyl, 2 chlorine ~296 Polar, reactive towards nucleophiles
Dibutyl(diethyl)plumbane Pb(C₄H₉)₂(C₂H₅)₂ 2 butyl, 2 ethyl ~435 Higher steric hindrance, slower kinetics
Key Observations:
  • Alkyl vs. Aryl Groups : Phenyl substituents (e.g., in diethyl(diphenyl)plumbane) enhance thermal stability compared to alkyl groups due to stronger Pb-C(aryl) bonds and resonance stabilization .
  • Halogen Substitution : Chlorine atoms (e.g., dichloro(dimethyl)plumbane) increase polarity and reactivity, enabling use as precursors in cross-coupling reactions .
  • Steric Effects : Larger alkyl chains (e.g., dibutyl(diethyl)plumbane) reduce reaction rates by hindering access to the lead center .

Reactivity and Stability Trends

  • Thermal Stability :
    • This compound < Diethyl(diphenyl)plumbane < Dichloro(dimethyl)plumbane
    • Aryl and halogen substituents stabilize the lead center more effectively than alkyl groups .
  • Oxidative Degradation :
    • Tetraalkylplumbanes like this compound decompose readily under UV light or atmospheric oxygen, forming lead oxides and hydrocarbons .

Toxicity and Environmental Impact

  • Acute Toxicity: All organolead compounds are highly toxic, but alkyl derivatives like this compound exhibit greater neurotoxicity than aryl or inorganic lead species .
  • Environmental Persistence : Alkylplumbanes are less persistent than chlorinated derivatives due to faster photodegradation, but their volatility increases atmospheric dispersal risks .

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